diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate
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Overview
Description
Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate is a chemical compound with the molecular formula C15H21N2O6. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a glutamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate may involve large-scale esterification and carbonylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.
Scientific Research Applications
Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyridine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The glutamate moiety can interact with amino acid transporters and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl N-[(5-hydroxy-2-pyridyl)carbonyl]glutamate
- Diethyl N-[(5-hydroxy-4-pyridyl)carbonyl]glutamate
- Diethyl N-[(5-hydroxy-6-pyridyl)carbonyl]glutamate
Uniqueness
Diethyl N-[(5-hydroxypyridin-3-yl)carbonyl]glutamate is unique due to the specific position of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C15H20N2O6 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
diethyl 2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioate |
InChI |
InChI=1S/C15H20N2O6/c1-3-22-13(19)6-5-12(15(21)23-4-2)17-14(20)10-7-11(18)9-16-8-10/h7-9,12,18H,3-6H2,1-2H3,(H,17,20) |
InChI Key |
CSNTWDPAZCYDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC(=CN=C1)O |
Origin of Product |
United States |
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